Cas no 121356-99-8 (3-(1,3-thiazol-2-yl)propan-1-ol)

3-(1,3-thiazol-2-yl)propan-1-ol structure
121356-99-8 structure
Product Name:3-(1,3-thiazol-2-yl)propan-1-ol
CAS No:121356-99-8
MF:C6H9NOS
MW:143.206760168076
CID:1101961
PubChem ID:17829151
Update Time:2025-09-22

3-(1,3-thiazol-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolepropanol
    • 2-(3-hydroxypropyl)thiazole
    • 3-(1,3-thiazol-2-yl)propan-1-ol
    • DB-329249
    • 3-(Thiazol-2-yl)propan-1-ol
    • WNDMVILBFVSWLJ-UHFFFAOYSA-N
    • AKOS006314415
    • SCHEMBL735969
    • CS-0457026
    • 3-(Thiazol-2-yl)propanol
    • 3-Thiazol-2-yl-propan-1-ol
    • EN300-1240633
    • 121356-99-8
    • DTXSID30591158
    • Inchi: 1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2
    • InChI Key: WNDMVILBFVSWLJ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1CCCO

Computed Properties

  • Exact Mass: 143.04048508g/mol
  • Monoisotopic Mass: 143.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 79.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 61.4Ų

3-(1,3-thiazol-2-yl)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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Enamine
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Enamine
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